N-phenyl-N-[4-({(2E)-2-[4-(propan-2-yloxy)benzylidene]hydrazinyl}carbonyl)benzyl]methanesulfonamide
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Overview
Description
N-PHENYL-N-[(4-{N’-[(E)-[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE is a complex organic compound with a unique structure that includes phenyl, hydrazinecarbonyl, and methanesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-N-[(4-{N’-[(E)-[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 4-(propan-2-yloxy)benzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 4-(methanesulfonyl)benzyl chloride in the presence of a base to yield the final product. The reaction conditions typically include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-PHENYL-N-[(4-{N’-[(E)-[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-PHENYL-N-[(4-{N’-[(E)-[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-PHENYL-N-[(4-{N’-[(E)-[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-Phenylpropionamide: A simpler analog with similar structural features but lacking the hydrazinecarbonyl and methanesulfonamide groups.
N-Phenyl-N-(4-piperidinyl)propionamide: Another related compound with a piperidine ring instead of the hydrazinecarbonyl group.
Uniqueness
N-PHENYL-N-[(4-{N’-[(E)-[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrazinecarbonyl and methanesulfonamide groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H27N3O4S |
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Molecular Weight |
465.6 g/mol |
IUPAC Name |
4-[(N-methylsulfonylanilino)methyl]-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C25H27N3O4S/c1-19(2)32-24-15-11-20(12-16-24)17-26-27-25(29)22-13-9-21(10-14-22)18-28(33(3,30)31)23-7-5-4-6-8-23/h4-17,19H,18H2,1-3H3,(H,27,29)/b26-17+ |
InChI Key |
ODHCVMYXPPSURO-YZSQISJMSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
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